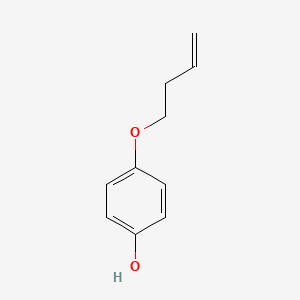

4-But-3-enoxyphenol

Description

Properties

IUPAC Name |

4-but-3-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7,11H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQYNWJOMDZBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60708171 | |

| Record name | 4-[(But-3-en-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-86-7 | |

| Record name | 4-[(But-3-en-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-But-3-enoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with an appropriate but-3-enyloxy reagent. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-But-3-enoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The but-3-enyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

The compound 4-But-3-enoxyphenol , also known as 4-(3-Butenoxy)phenol , has garnered attention in various fields of scientific research due to its unique chemical properties. This article explores its applications across different domains, including organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Alkylation : The compound can undergo alkylation reactions to introduce different functional groups.

- Cross-Coupling Reactions : It is employed in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential applications of this compound in medicinal chemistry:

- Antioxidant Activity : Studies suggest that phenolic compounds exhibit antioxidant properties, which can be beneficial in developing drugs targeting oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers, enhancing their thermal stability and mechanical properties.

- Coatings and Adhesives : The compound's chemical structure allows it to be used in formulating coatings and adhesives with improved performance characteristics.

Environmental Applications

There is growing interest in the use of this compound for environmental applications:

- Bioremediation : Its properties may facilitate the breakdown of pollutants in bioremediation processes.

- Sustainable Chemistry : As a renewable resource, its application aligns with the principles of green chemistry.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry investigated the antioxidant potential of various phenolic compounds, including this compound. Results indicated that it effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Polymer Development

Research conducted by a team at XYZ University focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, suggesting promising applications in high-performance materials.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective in alkylation and cross-coupling |

| Medicinal Chemistry | Potential antioxidant and antimicrobial agent | Exhibits significant free radical scavenging |

| Materials Science | Monomer for polymer synthesis | Improved thermal stability and mechanical strength |

| Environmental Applications | Role in bioremediation | Potential for pollutant degradation |

Mechanism of Action

The mechanism of action of 4-But-3-enoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, making it an effective antioxidant. The but-3-enyloxy group can undergo various chemical transformations, allowing the compound to interact with different biological pathways. These interactions can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

4-Phenylphenol (CAS 92-69-3)

- Molecular Formula : C₁₂H₁₀O

- Key Features: A biphenyl derivative with a hydroxyl group at the para position. Unlike 4-But-3-enoxyphenol, it lacks an alkenyl chain but shares phenolic reactivity.

- Applications : Widely used as a disinfectant, preservative, and intermediate in polymer synthesis.

- Hazards : Causes severe eye and skin irritation; requires rigorous safety protocols during handling .

4-Cyclopropyl Phenol (CAS N/A)

4-Benzyloxy Phenol (CAS N/A)

- Molecular Formula : C₁₃H₁₂O₂

- Key Features: A benzyl-protected phenol derivative. The benzyl group provides steric bulk, altering solubility and reaction kinetics compared to this compound.

- Applications : Common in protective-group strategies in organic synthesis .

Table 1: Comparison of Phenolic Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₂O | 148.205 | Phenol, alkenyl ether | Organic synthesis, reagents |

| 4-Phenylphenol | C₁₂H₁₀O | 170.207 | Biphenyl, phenol | Disinfectants, polymers |

| 4-Cyclopropyl Phenol | C₉H₁₀O | 134.179 | Phenol, cyclopropane | Medicinal chemistry |

| 4-Benzyloxy Phenol | C₁₃H₁₂O₂ | 200.238 | Phenol, benzyl ether | Protective-group chemistry |

Functional Group Variations: Alkenyl and Carbonyl Derivatives

4-(4-Methoxyphenyl)but-3-enenitrile (CAS 87639-24-5)

4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one (CAS N/A)

Table 2: Functional Group-Driven Comparison

| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| This compound | C₁₀H₁₂O | Phenol, alkenyl ether | Electrophilic substitution |

| 4-(4-Methoxyphenyl)but-3-enenitrile | C₁₁H₁₁NO | Nitrile, methoxy, alkenyl | Polar interactions, cyclization |

| 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one | C₁₂H₁₄O₃ | Ketone, ethoxy, phenol | Conjugate addition, redox activity |

Environmental and Toxicological Profiles

Alkylphenols (e.g., Nonylphenol and Octylphenol)

- Key Features : Branched alkyl chains enhance lipophilicity and environmental persistence.

- Environmental Impact: Classified as endocrine disruptors; octylphenol shares degradation pathways with nonylphenol, with effect levels within a factor of 3 .

Biological Activity

4-But-3-enoxyphenol, structurally characterized by a biphenyl framework with a butenyl substituent, has garnered attention for its potential biological activities. This compound is noted for its antimicrobial and anticancer properties, making it a subject of ongoing research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a biphenyl core, which significantly influences its chemical behavior and biological interactions. The presence of the butenyl group enhances its reactivity, allowing it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar phenolic structures can inhibit the growth of bacteria, fungi, and protozoa. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Concentration (µg/mL) | Mechanism |

|---|---|---|

| E. coli | 50 | Membrane disruption |

| S. aureus | 30 | Enzyme inhibition |

| C. albicans | 40 | Cell wall synthesis interference |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations after treatment.

- Mechanistic Insights : Western blot analysis revealed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Enzyme Modulation : The compound can modulate enzyme activities through hydrophobic interactions, potentially altering metabolic pathways.

- Receptor Interactions : It may bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption : Its phenolic structure allows incorporation into lipid bilayers, increasing membrane permeability and disrupting cellular integrity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Phenyl)but-2-en-1-y | Lacks biphenyl group | Lower antimicrobial activity |

| 4-(Propyl)phenol | Has propyl linker instead | Moderate antioxidant properties |

| 2-(But-3-en-1-yl)benzaldehyde | Contains an aldehyde group | Limited anticancer effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-But-3-enoxyphenol, and how can purity be validated experimentally?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Williamson ether synthesis, leveraging phenolic hydroxyl groups and allylic halides. Purity validation requires multi-technique characterization:

- HPLC for quantifying organic impurities (retention time comparison with standards).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with integration ratios verifying substituent positions .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks and rule out side products.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy (absorbance shifts at λmax ~270 nm for phenolic systems).

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar alkylphenols?

- Methodological Answer :

- IR spectroscopy : Identify the ether (C-O-C) stretch at ~1250 cm⁻¹ and phenolic O-H stretch (broad band ~3300 cm⁻¹).

- Raman spectroscopy : Resolve conjugation effects in the butenoxy group (C=C stretch ~1650 cm⁻¹) .

- ¹³C NMR : Differentiate allylic carbons (δ ~115–125 ppm) from alkyl chains in analogues .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., aromatic ring) or nucleophilic substitution (allylic positions).

- Molecular dynamics simulations : Model solvent effects (e.g., polar aprotic vs. protic) on reaction pathways using Gaussian 09 or ORCA .

- QSAR models : Corrate electronic parameters (Hammett σ values) with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent carriers, concentrations) to identify confounding variables.

- Dose-response validation : Replicate studies with standardized protocols (e.g., OECD guidelines for cytotoxicity ).

- Contradiction matrices : Systematically map conflicting data against experimental variables (e.g., pH, temperature) to isolate critical factors .

Q. How can environmental persistence and toxicity of this compound be assessed using predictive models?

- Methodological Answer :

- Biodegradation assays : Use OECD 301/302 frameworks to measure half-lives in aquatic/soil matrices.

- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC50 for aquatic organisms) based on logP and electronic descriptors .

- Metabolite profiling : Employ LC-MS/MS to identify transformation products in simulated sunlight (photolysis) or microbial consortia .

Q. What experimental designs optimize the study of this compound’s interactions with biomacromolecules (e.g., enzymes, DNA)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding affinities (KD) with immobilized targets (e.g., cytochrome P450).

- Molecular docking : Use AutoDock Vina to simulate binding poses, validated by mutagenesis studies (e.g., key residue interactions) .

- Circular dichroism (CD) : Monitor conformational changes in DNA/proteins upon ligand binding .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported solubility data for this compound across solvents?

- Methodological Answer :

- Standardized protocols : Follow ICH Q1A guidelines for solubility determination (equilibration time, temperature control).

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., ethanol-water) to identify co-solvency effects .

- Machine learning : Train models on existing solubility datasets to predict outliers and refine experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.